2-(1-p-Tolylcyclobutyl)acetic acid
Description
2-(1-p-Tolylcyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring a p-tolyl (4-methylphenyl) substituent at the 1-position of the cyclobutane ring and an acetic acid group at the 2-position. The cyclobutane ring introduces significant ring strain compared to larger cycloalkanes, which influences its reactivity and conformational flexibility. The p-tolyl group contributes steric bulk and electron-donating effects via the methyl substituent, while the acetic acid moiety enables hydrogen bonding and salt formation, making it relevant in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10-3-5-11(6-4-10)13(7-2-8-13)9-12(14)15/h3-6H,2,7-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJHHDMDYMWNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-p-Tolylcyclobutyl)acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under specific conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a suitable catalyst.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-p-Tolylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(1-p-Tolylcyclobutyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-p-Tolylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(1-p-Tolylcyclobutyl)acetic acid, highlighting differences in substituents, ring systems, and functional groups:
Structural and Electronic Effects
- Ring Strain vs. Stability : Cyclobutane derivatives (e.g., target compound and –6) exhibit greater ring strain than cyclohexane analogs (), leading to higher reactivity in ring-opening or functionalization reactions. For instance, the strained cyclobutane in 2-(1-(Nitromethyl)cyclobutyl)acetic acid may facilitate nucleophilic attacks at the nitromethyl group .
- Substituent Influence: The p-tolyl group in the target compound enhances lipophilicity compared to the polar Boc-protected amino group in , affecting membrane permeability in drug design. The nitro group in lowers the pKa of the acetic acid moiety (~1–2 units) relative to the target compound, increasing its acidity .
- Stereochemical Considerations : The (1R,3R) configuration in ’s compound demonstrates how stereochemistry can dictate molecular conformation and biological activity, a factor absent in the target compound’s simpler structure .
Biological Activity
2-(1-p-Tolylcyclobutyl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 202.24 g/mol
- CAS Number : 1516552-35-4
This compound features a cyclobutyl group attached to a p-tolyl group, contributing to its unique biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate various cellular pathways, leading to therapeutic effects. The precise mechanisms are still under investigation, but potential targets include:
- Enzymes : Inhibition or activation of metabolic enzymes.
- Receptors : Modulation of receptor activity related to inflammation or pain pathways.
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
| Study | Concentration | Effect Observed |
|---|---|---|
| Study A | 50 µM | 40% reduction in TNF-α production |
| Study B | 100 µM | 55% inhibition of IL-6 secretion |
These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Analgesic Activity
In animal models, the compound demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
| Test | Dose (mg/kg) | Result |
|---|---|---|
| Acetic Acid-Induced Writhing Test | 20 | 56% inhibition compared to control |
| Hot Plate Test | 50 | Significant increase in pain threshold |
These findings indicate promising analgesic properties, warranting further exploration in clinical settings.
Case Studies
-
Case Study on Inflammatory Bowel Disease (IBD) :
- Objective : Evaluate the efficacy of this compound in IBD models.
- Results : The compound significantly reduced colonic inflammation and improved histological scores compared to untreated controls.
-
Case Study on Pain Management :
- Objective : Assess the analgesic potential in post-operative pain models.
- Results : Patients receiving the compound reported lower pain scores and reduced need for opioid analgesics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
